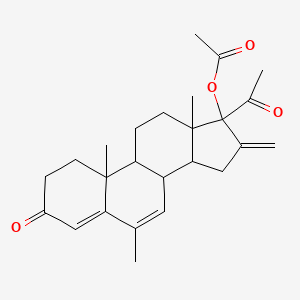
Prolyltyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prolyltyrosine is a dipeptide composed of the amino acids proline and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
準備方法
The synthesis of prolyltyrosine involves several steps. One method includes the preparation of caproic acid chloride using thionylchloride, followed by Schotten–Baumann acylation of L-proline by the obtained acid chloride. The next step is the esterification of L-tyrosine in methanol in the presence of thionylchloride. Finally, the methyl ester of N-caproyl-L-prolyl-L-tyrosine is synthesized by the mixed anhydride method using isobutylchloroformate in dimethylformamide .
化学反応の分析
Prolyltyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionylchloride for esterification and isobutylchloroformate for the mixed anhydride method. The major products formed from these reactions are typically the methyl ester of N-caproyl-L-prolyl-L-tyrosine .
科学的研究の応用
Prolyltyrosine has several scientific research applications. It is used in the study of protein digestion and catabolism. This compound is also studied for its physiological or cell-signaling effects .
作用機序
The mechanism of action of prolyltyrosine involves its role as an intermediate in protein digestion and catabolism. It may have cell-signaling effects, although these are not fully understood. The molecular targets and pathways involved in its action are still under investigation .
類似化合物との比較
Prolyltyrosine is unique due to its composition of proline and tyrosine. Similar compounds include other dipeptides composed of different amino acids. . These compounds share some similarities with this compound but differ in their specific amino acid composition and resulting properties.
特性
分子式 |
C14H18N2O4 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-2-(pyrrolidine-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20) |
InChIキー |
OIDKVWTWGDWMHY-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13387069.png)
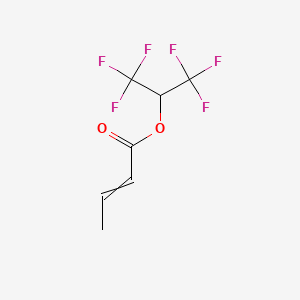

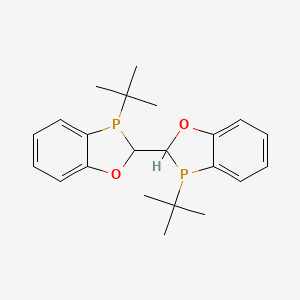
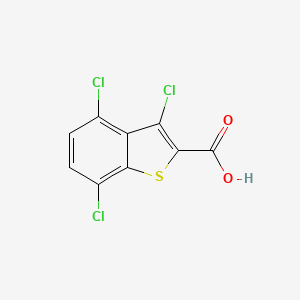

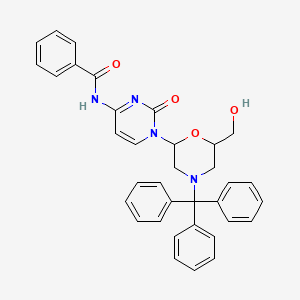
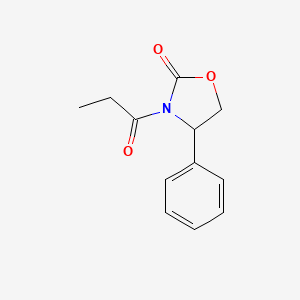
![3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13387122.png)

![7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one](/img/structure/B13387134.png)
![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13387140.png)
![4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B13387153.png)
